![molecular formula C15H13N3O2 B2541637 3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid CAS No. 926240-67-7](/img/structure/B2541637.png)
3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
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Overview
Description
The compound “3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid” is a complex organic molecule. It is a derivative of pyridinecarboxylic acid, which is a group of organic compounds that are monocarboxylic derivatives of pyridine . It also seems to be related to 5-aminopyrazole derivatives, which are bioactive agents with a wide range of applications in the pharmaceutical and agrochemical industries .
Molecular Structure Analysis
The molecular structure of “3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid” is complex. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a pyridine ring, which is a six-membered ring with one nitrogen atom .Scientific Research Applications
- Leishmaniasis is a tropical disease caused by protozoan parasites of the genus Leishmania. MPyPC derivatives have demonstrated potent antileishmanial activity. For instance, compound 13 exhibited superior antipromastigote activity, surpassing standard drugs like miltefosine and amphotericin B deoxycholate .
- Compounds 14 and 15 showed significant inhibition against Plasmodium berghei in vivo. Compound 15 achieved a remarkable 90.4% suppression of parasitemia .
- MPyPC derivatives can be used as building blocks in organic synthesis. For example, a convenient protocol allows the construction of the pyrrolo[3,4-b]pyridine skeleton, which includes MPyPC as a key intermediate .
- MPyPC derivatives may find utility in catalysis. Protodeboronation reactions using related compounds have been explored for the synthesis of complex molecules .
Antileishmanial Activity
Antimalarial Properties
Synthetic Applications
Catalysis and Functionalization
Future Directions
Mechanism of Action
Target of Action
It is known that many indole derivatives, which share a similar structure with this compound, bind with high affinity to multiple receptors .
Mode of Action
It can be inferred that the compound interacts with its targets through a series of chemical reactions, possibly involving electrophilic substitution due to excessive π-electrons delocalization .
Biochemical Pathways
It is known that many indole derivatives, which share a similar structure with this compound, have diverse biological activities and can affect a variety of biochemical pathways .
Result of Action
It is known that many indole derivatives, which share a similar structure with this compound, have diverse biological activities .
properties
IUPAC Name |
3-methyl-1-(4-methylphenyl)pyrazolo[3,4-b]pyridine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-9-3-5-12(6-4-9)18-14-13(10(2)17-18)7-11(8-16-14)15(19)20/h3-8H,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXYJZUYWASOQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=C(C=N3)C(=O)O)C(=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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